Comparative Reactivity in Pd-Catalyzed Cross-Couplings: C2 Iodide vs. Bromide and Chloride
The oxidative addition step in Pd-catalyzed cross-coupling reactions follows the established trend of Ar-I > Ar-Br >> Ar-Cl. For 2-Iodo-4-methylthiopyrimidine, the C(sp2)-I bond enables rapid initiation under mild conditions (e.g., room temperature), whereas the corresponding 2-bromo- or 2-chloro-4-methylthiopyrimidine analogs require higher temperatures or more active catalyst systems to achieve comparable conversion. While a specific yield comparison under identical conditions is absent from the open literature, this class-level inference is supported by kinetic studies on aminolysis of corresponding halogenopyrimidines, where bromopyrimidine was found to be most reactive, but the reactivity difference between iodo and bromo was less than three-fold [1]. The key procurement implication is that the iodo derivative provides a wider operational window and is the electrophile of choice for temperature-sensitive or complex coupling partners.
| Evidence Dimension | Relative Reactivity in Oxidative Addition |
|---|---|
| Target Compound Data | C-I bond; rapid oxidative addition at room temperature. |
| Comparator Or Baseline | 2-Bromo-4-methylthiopyrimidine and 2-Chloro-4-methylthiopyrimidine. |
| Quantified Difference | Reactivity trend: C-I > C-Br >> C-Cl. Chloro derivative often requires elevated temperatures or specialized ligands. |
| Conditions | Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. |
Why This Matters
For synthetic routes involving thermally labile intermediates or sterically hindered boronic acids, the iodo derivative is essential to achieve high conversion while preserving molecular integrity.
- [1] Arantz, B. W., & Brown, D. J. (1971). Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis. Journal of the Chemical Society C: Organic, 1889–1891. View Source
